molecular formula C12H9N3O5S B14590389 5-Nitro-2-[4-(2-nitroprop-1-en-1-yl)phenoxy]-1,3-thiazole CAS No. 61126-46-3

5-Nitro-2-[4-(2-nitroprop-1-en-1-yl)phenoxy]-1,3-thiazole

Cat. No.: B14590389
CAS No.: 61126-46-3
M. Wt: 307.28 g/mol
InChI Key: QXBAHZOXLDXPEI-UHFFFAOYSA-N
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Description

5-Nitro-2-[4-(2-nitroprop-1-en-1-yl)phenoxy]-1,3-thiazole is a complex organic compound that belongs to the class of nitro compounds It features a thiazole ring, a phenoxy group, and two nitro groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Nitro-2-[4-(2-nitroprop-1-en-1-yl)phenoxy]-1,3-thiazole typically involves multiple steps. One common method involves the reaction of 4-(2-nitroprop-1-en-1-yl)phenol with 2-bromo-5-nitrothiazole under basic conditions. The reaction is usually carried out in a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate more robust purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

5-Nitro-2-[4-(2-nitroprop-1-en-1-yl)phenoxy]-1,3-thiazole can undergo various chemical reactions, including:

    Reduction: The nitro groups can be reduced to amines using reducing agents such as lithium aluminum hydride (LAH) or hydrogen gas in the presence of a catalyst.

    Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.

    Substitution: The phenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Reduction: Lithium aluminum hydride (LAH), hydrogen gas with a palladium catalyst.

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Substitution: Sodium hydride (NaH), potassium carbonate (K2CO3).

Major Products

    Reduction: Amino derivatives.

    Oxidation: Oxides or other oxidized derivatives.

    Substitution: Various substituted phenoxy derivatives.

Scientific Research Applications

5-Nitro-2-[4-(2-nitroprop-1-en-1-yl)phenoxy]-1,3-thiazole has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or antimicrobial agent.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-Nitro-2-[4-(2-nitroprop-1-en-1-yl)phenoxy]-1,3-thiazole involves its interaction with specific molecular targets. The nitro groups can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The phenoxy and thiazole moieties may also contribute to the compound’s activity by binding to specific enzymes or receptors.

Comparison with Similar Compounds

Similar Compounds

    Phenyl-2-nitropropene: A related nitro compound with similar structural features.

    1-(3,4-Methylenedioxyphenyl) 2-nitropropene: Another nitro compound with a methylenedioxy group.

    4,5-Dimethoxy-6-(2-nitro-1-propen-1-yl)-1,3-benzodioxole: A compound with similar nitro and benzodioxole groups.

Uniqueness

5-Nitro-2-[4-(2-nitroprop-1-en-1-yl)phenoxy]-1,3-thiazole is unique due to the presence of both a thiazole ring and a phenoxy group, which may confer distinct chemical and biological properties compared to other similar compounds. Its dual nitro groups also provide multiple sites for chemical modification and potential biological activity.

Properties

CAS No.

61126-46-3

Molecular Formula

C12H9N3O5S

Molecular Weight

307.28 g/mol

IUPAC Name

5-nitro-2-[4-(2-nitroprop-1-enyl)phenoxy]-1,3-thiazole

InChI

InChI=1S/C12H9N3O5S/c1-8(14(16)17)6-9-2-4-10(5-3-9)20-12-13-7-11(21-12)15(18)19/h2-7H,1H3

InChI Key

QXBAHZOXLDXPEI-UHFFFAOYSA-N

Canonical SMILES

CC(=CC1=CC=C(C=C1)OC2=NC=C(S2)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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